(Z)-Pitavastatin
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Overview
Description
(Z)-Pitavastatin: is a synthetic lipid-lowering agent belonging to the statin class of medications. It is used primarily to treat hypercholesterolemia and prevent cardiovascular disease by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The compound is characterized by its high potency and favorable pharmacokinetic profile, making it a valuable option in managing cholesterol levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pitavastatin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the lactone ring, introduction of the side chain, and stereoselective reduction to obtain the desired (Z)-isomer. Common reagents used in these steps include Grignard reagents, organolithium compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (Z)-Pitavastatin undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Stereoselective reduction of double bonds to obtain the (Z)-isomer.
Substitution: Introduction of various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are employed.
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound.
Scientific Research Applications
Chemistry: In chemistry, (Z)-Pitavastatin is studied for its unique structural properties and reactivity. Researchers explore its synthesis, modification, and potential as a building block for other complex molecules.
Biology: In biological research, this compound is used to study cholesterol metabolism and its impact on cellular functions. It serves as a tool to investigate the role of HMG-CoA reductase in various biological pathways.
Medicine: Medically, this compound is extensively researched for its efficacy in lowering cholesterol levels and reducing the risk of cardiovascular events. Clinical trials and studies focus on its safety, dosage optimization, and long-term effects on patients.
Industry: In the pharmaceutical industry, this compound is a key ingredient in the formulation of lipid-lowering medications. Its production, quality control, and regulatory compliance are critical areas of research and development.
Mechanism of Action
(Z)-Pitavastatin exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By blocking this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism involves molecular targets such as the active site of HMG-CoA reductase and pathways related to cholesterol biosynthesis and regulation.
Comparison with Similar Compounds
- Atorvastatin
- Rosuvastatin
- Simvastatin
- Lovastatin
Comparison: Compared to other statins, (Z)-Pitavastatin is unique due to its high potency and favorable pharmacokinetic profile. It has a longer half-life, allowing for once-daily dosing, and exhibits fewer drug-drug interactions. Additionally, this compound has shown a lower incidence of adverse effects, making it a preferred choice for patients with specific medical conditions or those taking multiple medications.
Properties
Molecular Formula |
C25H24FNO4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11-/t18-,19-/m1/s1 |
InChI Key |
VGYFMXBACGZSIL-DBBWNDPISA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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